molecular formula C12H12N2O2S B2377226 2-(ethylthio)-N-(isoxazol-4-yl)benzamide CAS No. 1396758-49-8

2-(ethylthio)-N-(isoxazol-4-yl)benzamide

Cat. No.: B2377226
CAS No.: 1396758-49-8
M. Wt: 248.3
InChI Key: FCKFMKHKNKXNGQ-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(isoxazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features an ethylthio group attached to the benzamide moiety and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(isoxazol-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(isoxazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(isoxazol-4-yl)benzamide involves its interaction with specific molecular targets. The ethylthio group and isoxazole ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylthio)-N-(isoxazol-4-yl)benzamide is unique due to the presence of both the ethylthio group and the isoxazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-ethylsulfanyl-N-(1,2-oxazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-17-11-6-4-3-5-10(11)12(15)14-9-7-13-16-8-9/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKFMKHKNKXNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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